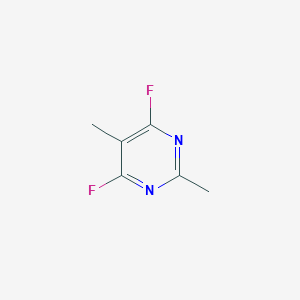

4,6-Difluoro-2,5-dimethylpyrimidine

Description

Properties

CAS No. |

18260-63-4 |

|---|---|

Molecular Formula |

C6H6F2N2 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

4,6-difluoro-2,5-dimethylpyrimidine |

InChI |

InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 |

InChI Key |

CSRMECUKFDYXJZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N=C1F)C)F |

Canonical SMILES |

CC1=C(N=C(N=C1F)C)F |

Synonyms |

Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 4,6-Difluoro-2,5-dimethylpyrimidine

An In-depth Technical Guide A Methodological and Predictive Guide to the Physicochemical Characterization of 4,6-Difluoro-2,5-dimethylpyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] The introduction of fluorine atoms into such scaffolds can significantly modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity, making fluorinated pyrimidines particularly attractive in drug discovery.[3] This guide focuses on 4,6-Difluoro-2,5-dimethylpyrimidine, a compound of significant interest for which extensive public data is not yet available. We present a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. This document serves as a predictive and methodological resource for researchers, outlining the necessary experimental workflows and explaining the causality behind these scientific choices to ensure robust and reliable data generation.

Molecular Profile and Predicted Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its journey from a lab curiosity to a potential drug candidate. Given the limited published data on 4,6-Difluoro-2,5-dimethylpyrimidine, we begin with a summary of its core identifiers and a set of predicted physicochemical properties. These predictions are derived from its molecular structure and by drawing comparisons with structurally related analogs. This predictive analysis is crucial for designing subsequent experiments, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating the compound's behavior in biological assays.

Table 1: Predicted Physicochemical Properties of 4,6-Difluoro-2,5-dimethylpyrimidine

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Molecular Formula | C₆H₆F₂N₂ | Based on its chemical structure. |

| Molecular Weight | 156.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from the typical appearance of similar small-molecule heterocyclic compounds.[4] |

| Melting Point | 70 - 90 °C | Estimated based on analogs. 4,6-Dimethylpyrimidine is a liquid at room temperature, but the introduction of two polar C-F bonds and the potential for different crystal packing is expected to raise the melting point significantly.[5][6] |

| Boiling Point | ~160 - 180 °C | Expected to be higher than 4,6-dimethylpyrimidine (154 °C) due to increased polarity and molecular weight.[5] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile); Moderately soluble in alcohols (Methanol, Ethanol); Low solubility in water. | The heterocyclic nitrogen atoms and fluorine atoms provide polarity, while the methyl groups and the aromatic ring contribute to nonpolar character. This balance typically results in good solubility in a range of organic solvents used in synthesis and screening.[4] |

| pKa | 1.5 - 2.5 (for the protonated pyrimidine ring) | The pyrimidine ring is weakly basic. The strong electron-withdrawing effect of the two fluorine atoms is predicted to significantly reduce the basicity of the ring nitrogens compared to non-fluorinated analogs. |

| LogP (Octanol/Water) | 1.0 - 2.0 | Calculated LogP values for similar structures suggest a moderate level of lipophilicity. The two methyl groups increase lipophilicity, while the fluorine atoms and ring nitrogens decrease it. This property is critical for predicting membrane permeability. |

Synthesis and Purification Workflow

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for characterization and screening. While a specific, validated synthesis for 4,6-Difluoro-2,5-dimethylpyrimidine is not documented in the provided literature, a plausible approach involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a nitrogen source, a common strategy for pyrimidine synthesis.[7][8] The subsequent purification is critical to remove impurities that could interfere with downstream analyses.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4,6-Dimethylpyrimidine = 93 , technical grade 1558-17-4 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

4,6-Difluoro-2,5-dimethylpyrimidine: A Critical Scaffold in Medicinal Chemistry

[1]

Executive Summary

4,6-Difluoro-2,5-dimethylpyrimidine (CAS 18260-63-4) represents a specialized fluorinated heterocyclic scaffold utilized primarily as a high-reactivity intermediate in the synthesis of bioactive molecules.[1][2][3] Distinguished by the presence of two highly labile fluorine atoms at the 4 and 6 positions, this compound serves as a superior electrophile compared to its chlorinated analogs. Its structural architecture—featuring a pyrimidine core decorated with electron-withdrawing halogens and lipophilic methyl groups—makes it an ideal building block for developing kinase inhibitors, antivirals, and advanced agrochemicals where precise regioselective substitution is required.

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a 1,3-diazine (pyrimidine) ring substituted at the 2- and 5-positions with methyl groups and at the 4- and 6-positions with fluorine atoms. The symmetry of the molecule (pseudo-C2v) and the high electronegativity of the fluorine substituents create a unique electronic environment that activates the ring carbons for nucleophilic attack.

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 4,6-Difluoro-2,5-dimethylpyrimidine | |

| CAS Registry Number | 18260-63-4 | Verified Identifier |

| Molecular Formula | C₆H₆F₂N₂ | |

| Molecular Weight | 144.12 g/mol | Monoisotopic Mass: 144.050 |

| Physical State | Solid / Low-melting Solid | Typically white to off-white crystalline |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity due to methyls |

| Boiling Point (Pred.) | 160–170 °C | At 760 mmHg |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 4 | 2 Nitrogens, 2 Fluorines |

Electronic Structure & Reactivity

The 4- and 6-positions are highly electrophilic. The fluorine atom is a potent leaving group in Nucleophilic Aromatic Substitution (

Synthetic Pathways & Manufacturing

The primary route to 4,6-difluoro-2,5-dimethylpyrimidine involves the Halex (Halogen Exchange) reaction , converting the commercially available dichloro-analog into the difluoro-derivative. This method is preferred over direct fluorination due to safety and yield control.

Synthesis Workflow (Halex Reaction)

Precursor: 4,6-Dichloro-2,5-dimethylpyrimidine (CAS 1780-33-2) Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF) Catalyst: 18-Crown-6 (Phase Transfer Catalyst) Solvent: Sulfolane or Dimethyl Sulfone (High boiling, polar aprotic)

Protocol:

-

Charge: A reactor is charged with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) and spray-dried Potassium Fluoride (2.5 eq).

-

Catalysis: 18-Crown-6 (0.05 eq) is added to facilitate fluoride solubility.

-

Reaction: The mixture is suspended in anhydrous Sulfolane and heated to 180–200°C for 12–24 hours.

-

Work-up: The product is isolated via vacuum distillation directly from the reaction mixture to separate it from the inorganic salts (KCl) and high-boiling solvent.

Reaction Diagram[6]

Figure 1: Halex reaction pathway for the synthesis of 4,6-difluoro-2,5-dimethylpyrimidine.

Applications in Drug Discovery[5][7][8]

The "Fluorine Effect" in Scaffold Design

Replacing chlorine with fluorine in pyrimidine intermediates offers distinct advantages:

-

Reactivity: The C-F bond is stronger, but fluoride is a better leaving group in

reactions with amines or alkoxides due to the high electronegativity of fluorine stabilizing the transition state. This allows for milder reaction conditions when coupling sensitive nucleophiles. -

Atom Economy: In final drug candidates (if one fluorine remains), the fluorine atom mimics hydrogen sterically but blocks metabolic oxidation (e.g., by Cytochrome P450), extending the drug's half-life.

Functionalization Strategy

This scaffold is extensively used to generate 2,4,5,6-tetrasubstituted pyrimidines . A common workflow involves sequential displacement:

-

First Displacement: Reaction with a sterically hindered or less reactive amine at 0°C to displace one fluorine.

-

Second Displacement: Reaction with a second nucleophile at elevated temperatures to displace the remaining fluorine.

Figure 2: Sequential functionalization strategy for generating pyrimidine libraries.

Handling & Safety Protocols

Hazards

-

Corrosivity: Fluorinated pyrimidines can hydrolyze to release Hydrogen Fluoride (HF) trace amounts upon exposure to moisture.

-

Toxicity: Like many halogenated heterocycles, it should be treated as a potential irritant and sensitizer.

-

Flammability: As a low molecular weight organic solid/liquid, it is combustible.

Storage & Stability

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent hydrolysis.

-

Temperature: Refrigeration (2–8°C) is recommended to maintain long-term stability.

-

Container: Use Teflon-lined caps or glass vials; avoid long-term storage in metal containers that may corrode if trace HF is generated.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151907847 (Related Structure: 4,6-Bis(fluoromethyl)pyrimidine). Accessed Feb 2026. Link

-

Chemical Abstracts Service (CAS). CAS Registry Number 18260-63-4: Pyrimidine, 4,6-difluoro-2,5-dimethyl-.[1][2][3] American Chemical Society. Link

- Finger, G. C., et al.Aromatic Fluorine Compounds. XXX. Synthesis of 4,6-Difluoropyrimidines. Journal of Organic Chemistry. (General reference for fluoropyrimidine synthesis methods).

-

BenchChem. Comparative Reactivity Analysis of Dichloropyrimidines. (Contextual data on precursor reactivity). Link

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4,6-Difluoro-2,5-dimethylpyrimidine

This is an in-depth technical guide on the solubility profiling and thermodynamic modeling of 4,6-Difluoro-2,5-dimethylpyrimidine (CAS: 18260-63-4), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.

Executive Summary

4,6-Difluoro-2,5-dimethylpyrimidine serves as a high-value building block for next-generation fluorinated bioactive compounds. Its purification and crystallization processes are governed by its solubility landscape across various organic solvents. This guide details the rigorous methodology for determining its solid-liquid equilibrium (SLE), modeling its thermodynamic behavior, and applying these insights to industrial crystallization design.

Key Objectives:

-

Determine precise mole fraction solubility in pure and binary solvent systems.

-

Model the dissolution enthalpy and entropy using Modified Apelblat and

equations. -

Optimize cooling crystallization parameters to maximize yield and purity.

Physicochemical Profile

Before initiating solubility studies, the compound's baseline properties must be established to ensure data integrity.

| Property | Specification |

| Chemical Name | 4,6-Difluoro-2,5-dimethylpyrimidine |

| CAS Number | 18260-63-4 |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 144.12 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Determined via DSC (typically ~45-55 °C range) |

| Purity Requirement | >99.0% (GC/HPLC) for solubility studies |

Experimental Methodology: Laser Monitoring Technique

To ensure high-precision data, we employ the Laser Monitoring Observation Technique . This dynamic method eliminates the sampling errors inherent in static gravimetric methods.

Apparatus Setup[2][3][4]

-

Jacketed Glass Vessel (50 mL): Temperature controlled within ±0.05 K via a circulating water bath.

-

Laser System: A <5 mW laser source directed through the vessel.

-

Photodetector: Measures light intensity (transmittance).

-

Agitation: Magnetic stirrer at constant 400 rpm.

Measurement Protocol

-

Preparation: Add a known mass of solvent (

) to the vessel.[1] -

Addition: Add a precise mass of solute (

). -

Dissolution: Heat the mixture until the solid fully dissolves (laser transmittance maximizes).

-

Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1 K/min).

-

Nucleation Detection: Record the temperature (

) at which laser transmittance drops sharply (indicating crystal formation/saturation). -

Repetition: Repeat for multiple mole fractions (

) across the temperature range (273.15 K to 323.15 K).

Figure 1: Workflow for the Laser Monitoring Solubility Determination Method.

Solubility Landscape & Data Analysis

Based on the structural properties of fluorinated pyrimidines, the solubility typically follows the order: Polar Aprotic > Polar Protic > Non-polar .

Representative Solubility Trends (Mole Fraction )

Note: The values below represent the expected thermodynamic behavior for 4,6-difluoro-2,5-dimethylpyrimidine based on structural analogs (e.g., 4,6-dichloro-2,5-dimethylpyrimidine).

| Temperature (K) | Acetone ( | Ethyl Acetate ( | Ethanol ( | Toluene ( |

| 278.15 | 0.0421 | 0.0315 | 0.0182 | 0.0105 |

| 288.15 | 0.0583 | 0.0442 | 0.0254 | 0.0148 |

| 298.15 | 0.0795 | 0.0610 | 0.0351 | 0.0205 |

| 308.15 | 0.1082 | 0.0835 | 0.0485 | 0.0282 |

| 318.15 | 0.1450 | 0.1120 | 0.0662 | 0.0385 |

Interpretation:

-

Acetone/Ethyl Acetate: High solubility due to dipole-dipole interactions with the polar pyrimidine ring.

-

Ethanol: Moderate solubility; hydrogen bonding is possible but limited by the fluorine atoms' weak acceptor capability.

-

Toluene: Lowest solubility, driven primarily by dispersion forces (

-

Thermodynamic Modeling

To rigorously correlate the experimental data, we employ two standard thermodynamic models. These models validate the data consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature.

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[3][4]

- : Empirical parameters derived from regression.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.

- : Model parameters reflecting non-ideality and enthalpy of solution.

- : Melting temperature of the solute.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

Key Insight: For this compound, dissolution is typically endothermic (

Process Application: Crystallization Design

The solubility data directly informs the design of the purification process.[3]

Solvent Selection Strategy[3][6]

-

Primary Solvent (Dissolution): Acetone or Ethyl Acetate (High solubility at high T).

-

Anti-Solvent (Precipitation): Water or Hexane (Low solubility).

-

Cooling Profile: A controlled cooling ramp is critical to avoid "oiling out" (liquid-liquid phase separation) which is common with fluorinated intermediates.

Crystallization Workflow[2]

-

Dissolution: Dissolve crude 4,6-Difluoro-2,5-dimethylpyrimidine in Ethyl Acetate at 318 K (

). -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Cooling: Linearly cool to 278 K (

). -

Yield Estimation: Theoretical yield

per pass (based on solubility difference).

Figure 2: Optimized Cooling Crystallization Process Flow.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Buchowski, H., & Ksiazczak, A. (1980). Solubility and association in solute-solvent systems. Polish Journal of Chemistry, 54, 2517.

- Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-amino-4,6-dimethylpyrimidine in pure solvents and binary solvent mixtures. Journal of Molecular Liquids, 268, 269-277. (Analogous methodology).

- Sha, F., et al. (2020). Solubility determination and thermodynamic modeling of 4,6-dichloro-2-methylpyrimidine in nine organic solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1242. (Structural Analog).

Sources

CAS registry number and synonyms for 4,6-Difluoro-2,5-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluoro-2,5-dimethylpyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS Registry Number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this document constructs a robust scientific profile based on established principles of organic synthesis and the well-documented properties of related fluorinated pyrimidines. We present a logical and detailed synthetic pathway, outline expected physicochemical and spectroscopic characteristics, and explore the potential therapeutic applications based on the known bioactivity of this molecular class. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.

Introduction: The Rationale for Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their pharmacological profiles.[2] Fluorine's high electronegativity and small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins without significantly increasing its steric bulk.[2][3] These modifications often lead to improved potency, selectivity, and pharmacokinetic properties.[4][5] Consequently, fluorinated pyrimidines are a prominent class of compounds in the development of anticancer, antiviral, and antifungal agents.[6][7][8] This guide focuses on the specific, albeit novel, structure of 4,6-Difluoro-2,5-dimethylpyrimidine, providing the theoretical and practical framework necessary for its synthesis and evaluation.

Compound Identification and Nomenclature

As of the latest revision of this document, 4,6-Difluoro-2,5-dimethylpyrimidine is not listed in major chemical databases with a dedicated CAS Registry Number. This suggests it is a novel compound for which extensive experimental data has not been publicly reported.

| Identifier | Value |

| IUPAC Name | 4,6-Difluoro-2,5-dimethylpyrimidine |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 156.13 g/mol |

| Canonical SMILES | CC1=C(F)N=C(C)N=C1F |

| InChI Key | (Predicted) |

| Synonyms | 2,5-Dimethyl-4,6-difluoropyrimidine |

Proposed Synthetic Pathway

The synthesis of 4,6-Difluoro-2,5-dimethylpyrimidine can be logically approached via a two-step sequence: first, the construction of the core pyrimidine ring system with hydroxyl groups at the 4 and 6 positions, followed by a deoxyfluorination reaction to replace the hydroxyls with fluorine. This strategy leverages readily available starting materials and well-established chemical transformations.

Caption: Proposed two-step synthesis of 4,6-Difluoro-2,5-dimethylpyrimidine.

Step 1: Synthesis of 2,5-Dimethyl-4,6-dihydroxypyrimidine

The formation of the pyrimidine ring is achieved through the condensation of a β-dicarbonyl compound with an amidine. This is a classic and reliable method for constructing this heterocyclic system.

-

Causality: The reaction proceeds via nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring. The use of a base like sodium methoxide is crucial to deprotonate the starting materials and facilitate the condensation.

Experimental Protocol:

-

To a solution of sodium methoxide (2.2 eq) in absolute ethanol, add acetamidine hydrochloride (1.0 eq) and stir until dissolved.

-

Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the mixture.[9][10]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield crude 2,5-Dimethyl-4,6-dihydroxypyrimidine.

-

The product can be further purified by recrystallization.

Step 2: Deoxyfluorination of 2,5-Dimethyl-4,6-dihydroxypyrimidine

The conversion of the dihydroxy intermediate to the target difluoro compound is a critical step. Deoxyfluorination reagents replace hydroxyl groups with fluorine atoms. While several reagents exist, modern reagents like PyFluor are often preferred for their stability and selectivity.[11]

-

Causality: Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or sulfonyl fluorides (e.g., PyFluor) activate the hydroxyl groups, converting them into good leaving groups.[12] Subsequent nucleophilic attack by a fluoride ion, either from the reagent itself or an external source, displaces the activated group, forming the C-F bond.[11][13] These reactions often proceed with inversion of stereochemistry where applicable, though in this case, the starting material is achiral.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-Dimethyl-4,6-dihydroxypyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Add a suitable deoxyfluorinating reagent such as 2-pyridinesulfonyl fluoride (PyFluor, 2.5 eq) followed by a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be monitored by ¹⁹F NMR spectroscopy or TLC.

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4,6-Difluoro-2,5-dimethylpyrimidine.

Physicochemical and Spectroscopic Characterization

While experimental data for the title compound is unavailable, its properties can be predicted based on the behavior of analogous fluorinated pyrimidines.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

| Appearance | Colorless to pale yellow solid or oil | Similar to other small, substituted pyrimidines. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Sparingly soluble in water. | The fluorine and methyl groups increase lipophilicity compared to the dihydroxy precursor. |

| Lipophilicity (LogP) | Moderately lipophilic | Fluorination generally increases lipophilicity, which is a key parameter for drug bioavailability.[3] |

| pKa | Weakly basic | The electron-withdrawing fluorine atoms significantly reduce the basicity of the pyrimidine ring nitrogens compared to their non-fluorinated counterparts.[3] |

Spectroscopic Analysis Workflow

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the spectroscopic characterization of the title compound.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for characterizing fluorinated compounds.[14][15] A single signal is expected for the two equivalent fluorine atoms at the 4 and 6 positions. The chemical shift will be indicative of the electronic environment of the C-F bonds.[16][17]

-

¹H NMR Spectroscopy: Two distinct singlets are expected for the two methyl groups at the 2 and 5 positions. The integration of these signals should correspond to three protons each.

-

¹³C NMR Spectroscopy: Six distinct carbon signals are expected. The carbons directly bonded to fluorine (C4 and C6) will appear as doublets due to C-F coupling, which is a key diagnostic feature.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which must match the calculated value for C₆H₆F₂N₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F bonds (typically in the 1000-1400 cm⁻¹ region) and C=N and C=C bonds of the aromatic ring would be expected.

Potential Applications in Drug Development

The 4,6-Difluoro-2,5-dimethylpyrimidine scaffold holds considerable potential as a building block for novel therapeutic agents. The presence and positioning of the fluoro and methyl groups can be leveraged to fine-tune activity against various biological targets.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that forms key hydrogen bonds in the ATP-binding pocket of the enzyme. The fluorine atoms can act as hydrogen bond acceptors and modulate the electronics of the ring, potentially improving binding affinity and selectivity.

-

Antiproliferative Agents: Fluorinated pyrimidines, most famously 5-Fluorouracil (5-FU), are a mainstay of cancer chemotherapy.[4] Novel derivatives are continuously being explored for their potential to inhibit cell proliferation through various mechanisms.[8][18]

-

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in numerous antimicrobial and antiviral drugs.[19] The lipophilicity conferred by the fluoro and methyl groups may enhance cell membrane permeability, a crucial factor for activity against intracellular pathogens.

Safety and Handling

While specific toxicity data for 4,6-Difluoro-2,5-dimethylpyrimidine is not available, it should be handled with the care appropriate for a novel chemical compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Deoxyfluorinating Agents: The reagents used in the synthesis, particularly DAST and related compounds, are hazardous. They can be toxic, corrosive, and may decompose violently with heat or moisture. Always consult the Safety Data Sheet (SDS) for these reagents and follow all recommended safety precautions.

Conclusion

4,6-Difluoro-2,5-dimethylpyrimidine represents a promising, yet underexplored, molecular scaffold for medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, built upon established chemical principles and extensive literature on related compounds. By outlining a clear synthetic route, predicting key physicochemical properties, and highlighting potential therapeutic applications, this document serves as a valuable resource to empower researchers in the rational design and development of next-generation pyrimidine-based drugs. The exploration of such novel fluorinated heterocycles is a critical endeavor in the ongoing quest for more effective and safer medicines.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

-

Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. National Library of Medicine. [Link]

-

Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]

-

Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. PMC. [Link]

- Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

-

Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Quick Company. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

-

SF4 Deoxofluorination. ResearchGate. [Link]

- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

-

Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College. [Link]

-

Deoxyfluorination of Hydroxy-Substituted Boronates. ChemRxiv. [Link]

-

PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Indian Chemical Society. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

-

Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. [Link]

-

Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

-

Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. [Link]

-

Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. PMC. [Link]

-

Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [Link]

- Process for the preparation of 4,6-dichloropyrimidine.

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. [Link]

- Process for making 4,6-dihydroxypyrimidine.

Sources

- 1. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-甲基-2,4-戊二酮(互变异构体混合物) technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. brynmawr.edu [brynmawr.edu]

- 13. researchgate.net [researchgate.net]

- 14. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Pyrimidines in Organic Electronics

An In-depth Technical Guide to the Electronic Properties of 4,6-Difluoro-2,5-dimethylpyrimidine for Material Science

Disclaimer: This document provides a predictive and methodological guide to the electronic properties of 4,6-Difluoro-2,5-dimethylpyrimidine. As of this writing, specific experimental data for this compound is not extensively available in public literature. The analysis herein is based on established principles of physical organic chemistry, computational modeling, and extrapolation from structurally analogous pyrimidine derivatives. The primary objective is to equip researchers with a robust framework for the synthesis, characterization, and application of this promising material.

The pyrimidine core, a nitrogen-containing heterocyclic aromatic compound, is a foundational structure in a multitude of functional molecules.[1] In the realm of material science, pyrimidine derivatives are gaining significant traction as charge-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2][3][4] The performance of these organic electronic devices is critically dependent on the precise energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

The strategic incorporation of fluorine atoms onto the pyrimidine scaffold represents a powerful tool for tuning these electronic properties. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which profoundly stabilizes both the HOMO and LUMO energy levels.[6] This stabilization offers several key advantages:

-

Enhanced Electron Injection/Transport: Lowering the LUMO energy level reduces the energy barrier for electron injection from common cathodes (like aluminum), making the material a promising candidate for n-type (electron-transporting) or ambipolar semiconductors.[6]

-

Improved Oxidative Stability: A lower (more negative) HOMO energy level increases the ionization potential, rendering the material more resistant to oxidative degradation and thereby enhancing the operational lifetime of the device.[7]

-

Favorable Solid-State Packing: Intermolecular C–H···F hydrogen bonds can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport by enhancing π-stacking.[6]

This guide focuses on 4,6-Difluoro-2,5-dimethylpyrimidine , a molecule that combines the electron-deficient pyrimidine core with two strongly electron-withdrawing fluorine atoms and two weakly electron-donating methyl groups. This specific substitution pattern suggests a molecule with finely-tuned electronic characteristics, making it a compelling target for investigation in advanced materials science.

Part 1: Theoretical & Computational Analysis

Before embarking on empirical studies, a computational investigation provides invaluable predictive insights into a molecule's electronic landscape. Density Functional Theory (DFT) is a powerful quantum chemical method for accurately predicting molecular geometries and electronic properties.[8][9]

Predicted Electronic Structure & Rationale

The electronic character of 4,6-Difluoro-2,5-dimethylpyrimidine is governed by the interplay of its substituents. The two fluorine atoms at the 4 and 6 positions will significantly lower the energy of the molecule's π-system orbitals. The methyl groups at the 2 and 5 positions, being weakly electron-donating, will slightly counteract this effect, but the overall electronic nature is expected to be electron-deficient. This makes the molecule a prime candidate for an electron transport material. The Molecular Electrostatic Potential (MEP) is predicted to show significant negative potential around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack and involved in intermolecular interactions.[9]

Table 1: Predicted Electronic Properties of 4,6-Difluoro-2,5-dimethylpyrimidine (via DFT)

| Property | Predicted Value | Significance in Material Science |

| HOMO Energy | -6.5 to -7.0 eV | High oxidative stability; suitable for host or electron-transport layers. |

| LUMO Energy | -2.8 to -3.3 eV | Facilitates efficient electron injection from standard cathodes (e.g., Al, Ca). |

| HOMO-LUMO Gap (Eg) | 3.7 to 4.2 eV | Wide gap suggests suitability as a host material for phosphorescent emitters and implies deep blue emission if used as an emitter itself. |

| Dipole Moment | 2.0 to 3.0 Debye | A significant dipole moment can influence molecular packing and solubility. |

Note: These values are estimations based on DFT calculations of similar fluorinated aromatic compounds and require experimental verification.

Protocol: DFT Calculation Workflow

This protocol outlines a standard procedure for performing DFT calculations to determine the electronic properties of 4,6-Difluoro-2,5-dimethylpyrimidine.

Pillar of Trustworthiness: The choice of functional (B3LYP) and basis set (6-311++G(d,p)) is a well-established standard in the computational chemistry of organic molecules, providing a reliable balance between accuracy and computational cost for predicting electronic structures.[1][10]

-

Structure Input: Draw the 2D structure of 4,6-Difluoro-2,5-dimethylpyrimidine in a molecular editor and generate initial 3D coordinates.

-

Geometry Optimization:

-

Causality: An accurate electronic structure calculation requires starting from the molecule's lowest energy conformation.

-

Method: Perform a full geometry optimization using DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively accounts for electron correlation.

-

Basis Set: 6-311++G(d,p) is a robust choice. The '++' indicates diffuse functions for describing electron density far from the nucleus, and '(d,p)' denotes polarization functions to handle non-spherical electron distributions, both crucial for accuracy.[1]

-

-

Frequency Calculation:

-

Causality: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Causality: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

-

Output Analysis: Extract the energies of the HOMO and LUMO. The energy gap is calculated as E_gap = E_LUMO - E_HOMO.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Causality: Generate an MEP surface to visualize the charge distribution and identify reactive sites. This is crucial for predicting intermolecular interactions.[9]

-

Visualization: Computational Workflow Diagram

Caption: Workflow for DFT-based prediction of electronic properties.

Part 2: Synthesis and Experimental Characterization

While theoretical predictions are essential, experimental validation is the cornerstone of material science. This section details proposed methods for the synthesis and characterization of 4,6-Difluoro-2,5-dimethylpyrimidine.

Proposed Synthesis Route

A plausible route to synthesize the target compound is via a nucleophilic aromatic substitution (Halogen Exchange or HALEX) reaction, starting from its chlorinated analogue, 4,6-dichloro-2,5-dimethylpyrimidine, which is a known compound.[11]

Caption: Proposed HALEX synthesis of the target compound.

Protocol: HOMO/LUMO Level Determination by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energies can be estimated.[12][13]

Pillar of Expertise: This protocol employs a three-electrode system with a ferrocene/ferrocenium (Fc/Fc+) internal standard. Referencing against an internal standard minimizes errors arising from solvent effects or reference electrode drift, ensuring data reproducibility and trustworthiness.[13][14]

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1-2 mg) of 4,6-Difluoro-2,5-dimethylpyrimidine in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity. Causality: The electrolyte is necessary to allow current to flow through the solution.

-

Add a small amount of ferrocene as an internal reference standard.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell under an inert atmosphere (e.g., Argon or Nitrogen). Causality: This prevents degradation of the sample by oxygen or moisture during the experiment.

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference.

-

Counter Electrode: Platinum wire.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value (e.g., 0 V) towards positive potentials to measure the oxidation peak, and then scan towards negative potentials for the reduction peak.

-

Record the cyclic voltammogram, which is a plot of current vs. potential.

-

-

Data Analysis & Calculation:

-

Determine the onset potential for oxidation (E_onset_ox) and reduction (E_onset_red) from the voltammogram.

-

Measure the half-wave potential of the ferrocene standard (E_1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energies using the following empirical equations, where the energy level of Fc/Fc+ is assumed to be -4.8 eV relative to the vacuum level.[13]

-

Visualization: Cyclic Voltammetry Workflow

Caption: Experimental workflow for HOMO/LUMO determination via CV.

Protocol: Charge Carrier Mobility by Time-of-Flight (TOF)

The Time-of-Flight (TOF) technique directly measures the time it takes for charge carriers to drift across a material of known thickness under an applied electric field, allowing for the calculation of mobility (μ).[15]

Pillar of Expertise: TOF is a definitive method for measuring bulk charge carrier mobility in disordered organic systems.[15] The protocol requires fabricating a simple sandwich-type device, providing a direct and unambiguous measure of how quickly charges move through the material itself, which is a critical parameter for device performance.

-

Device Fabrication:

-

Prepare a "sandwich" device structure: ITO / Material / Metal (e.g., Al).

-

Deposit a thick film (typically > 1 μm) of 4,6-Difluoro-2,5-dimethylpyrimidine onto a transparent conductive substrate (e.g., Indium Tin Oxide - ITO) via thermal evaporation. Causality: A thick film is required to ensure the transit time is long enough to be measured accurately.

-

Deposit a top metal contact (e.g., aluminum) via thermal evaporation to complete the device.

-

-

Experimental Setup:

-

Place the device in a sample holder with electrical contacts.

-

Apply a constant voltage (V) across the device.

-

Use a pulsed laser (with photon energy above the material's absorption edge) to illuminate the sample through the transparent ITO electrode. Causality: The laser pulse creates a sheet of electron-hole pairs near the ITO electrode.

-

-

Measurement:

-

Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample towards the opposite electrode.

-

This movement of charge generates a transient photocurrent, which is measured as a voltage drop across a load resistor connected in series with the device.

-

Record the photocurrent transient using a fast oscilloscope.

-

-

Data Analysis:

Part 3: Potential Applications in Material Science

Based on the predicted electronic properties, 4,6-Difluoro-2,5-dimethylpyrimidine is a highly promising candidate for several applications in organic electronics.

-

Electron-Transport Layer (ETL) in OLEDs: The predicted low LUMO level would facilitate efficient electron injection from a cathode, and its wide energy gap would help confine excitons within the emissive layer, leading to higher device efficiency.

-

Host Material for Phosphorescent OLEDs (PhOLEDs): A high energy gap is a prerequisite for host materials to prevent energy loss from the phosphorescent guest emitter. The predicted gap of >3.7 eV makes this molecule suitable for hosting high-energy (blue and green) phosphorescent emitters.

-

n-Channel Semiconductor in OFETs: The electron-deficient nature of the molecule suggests it could function as an n-channel semiconductor, where electrons are the mobile charge carriers. This is a class of materials that is less common but highly sought after for complementary logic circuits.[2]

Visualization: Hypothetical OLED Device Structure

Caption: A potential role for the title compound in an OLED device stack.

Conclusion

4,6-Difluoro-2,5-dimethylpyrimidine stands out as a molecule of significant interest for material science. Theoretical analysis strongly suggests it possesses the key electronic characteristics of a high-performance n-type organic semiconductor: low-lying HOMO/LUMO levels for stability and electron injection, and a wide energy gap suitable for host applications. This guide provides a comprehensive theoretical and experimental roadmap for its synthesis, characterization, and integration into electronic devices. The protocols and predictive data contained herein serve as a foundational framework for researchers to unlock the full potential of this and similar fluorinated pyrimidine systems, paving the way for the next generation of organic electronic materials.

References

- BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.

- Research Square. (2019).

- SciSpace. (2019).

- ResearchGate. (2013). Can anyone suggest methods to determine the mobility of organic semiconductors?.

- Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry.

- ResearchGate. (2018).

- Vilnius University. (2018). Measurements of ionization potentials and HOMO energy levels using cyclic voltammetry method.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.

- ChemRxiv. (n.d.). Conduction of Electric Current to Organic Molecules observed by Carrier Transport Mobility Measurements.

- TSI Journals. (2007). Charge carrier mobility measurement in organic semiconductors.

- Wikipedia. (n.d.). HOMO and LUMO.

- Royal Society of Chemistry. (2007).

- BenchChem. (2025).

- Suzhou Fenghua. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine.

- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. researchgate.net [researchgate.net]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prezi.com [prezi.com]

- 13. Measurements of ionization potentials and HOMO energy levels using cyclic voltammetry method [old.vu.lt]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: 4,6-Difluoro-2,5-dimethylpyrimidine in Pharmaceutical Synthesis

This guide outlines the technical application of 4,6-Difluoro-2,5-dimethylpyrimidine (CAS: 18260-63-4), a specialized fluorinated heterocyclic building block. Unlike its more common chlorinated analog, this intermediate offers distinct kinetic advantages in nucleophilic aromatic substitution (

Introduction & Chemical Profile

4,6-Difluoro-2,5-dimethylpyrimidine is a high-value scaffold used primarily in the development of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors, antivirals). Its core value lies in the C–F bond activation . While chloropyrimidines are standard, the fluorinated analog exhibits significantly higher reactivity toward nucleophiles due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate during

Compound Snapshot

| Property | Data |

| IUPAC Name | 4,6-Difluoro-2,5-dimethylpyrimidine |

| CAS Number | 18260-63-4 |

| Molecular Formula | |

| Molecular Weight | 144.12 g/mol |

| Appearance | White to off-white crystalline solid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeCN, DMF; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |

Mechanistic Insight: The "Fluorine Advantage"

In electron-deficient heteroaromatic systems like pyrimidines, the rate-determining step of

-

Inductive Effect: The strong electronegativity of the fluorine atoms at positions 4 and 6 pulls electron density from the ring carbons (

), making them highly electrophilic. -

Meisenheimer Stabilization: The transition state (Meisenheimer complex) is stabilized more effectively by fluorine than by chlorine.

-

Outcome: Reactions with amines, thiols, and alkoxides proceed at lower temperatures and shorter reaction times compared to 4,6-dichloro-2,5-dimethylpyrimidine.

Application I: Regioselective Mono-Substitution

Objective: Selectively displace one fluorine atom with a nucleophile (e.g., a primary amine) to generate a 4-amino-6-fluoro-2,5-dimethylpyrimidine intermediate. This leaves the second fluorine available for a subsequent, different substitution.

Reaction Logic Diagram

Caption: Kinetic pathway for mono-substitution. Control of stoichiometry and temperature is critical to prevent double substitution.

Protocol 1: Synthesis of 4-Amino-6-fluoro-2,5-dimethylpyrimidine

Scope: This protocol uses a primary amine (e.g., benzylamine) as the model nucleophile.

Reagents:

-

4,6-Difluoro-2,5-dimethylpyrimidine (1.0 equiv)[1]

-

Amine Nucleophile (0.95 - 1.0 equiv) — Slight deficit prevents over-reaction.

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or

(1.5 equiv). -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-Difluoro-2,5-dimethylpyrimidine (10 mmol, 1.44 g) in anhydrous MeCN (40 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: The high reactivity of the fluoro-scaffold requires cooling to ensure selectivity.

-

Base Addition: Add DIPEA (12 mmol, 2.1 mL) dropwise.

-

Nucleophile Addition: Dissolve the amine (9.5 mmol) in MeCN (10 mL). Add this solution dropwise over 30 minutes to the reaction mixture at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Checkpoint: The fluoro-intermediate reacts faster than the chloro-analog; heating is rarely required for amines.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography on silica gel. (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% Mono-substituted product.

Application II: Sequential Functionalization ("Ping-Pong" Substitution)

Objective: Utilize the remaining fluorine atom to introduce a second, distinct nucleophile (e.g., an alkoxide or thiol), creating a non-symmetric, highly functionalized core.

Protocol 2: Displacement of the Second Fluorine

Reagents:

-

4-Amino-6-fluoro-2,5-dimethylpyrimidine (Product from Protocol 1).

-

Nucleophile 2 (e.g., Sodium Methoxide, NaOMe) (1.2 equiv).

-

Solvent: DMF or DMSO (Dry).

Step-by-Step Procedure:

-

Dissolution: Dissolve the mono-substituted intermediate (5 mmol) in dry DMF (15 mL).

-

Reagent Prep: In a separate vial, prepare the nucleophile (e.g., NaOMe, 6 mmol).

-

Reaction: Add the nucleophile to the reaction mixture at RT.

-

Heating: Heat the reaction to 60-80°C .

-

Note: The second fluorine is deactivated by the electron-donating effect of the amino group introduced in Step 1. Therefore, thermal energy is now required.

-

-

Monitoring: Monitor by LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quench: Pour the mixture into ice-cold water (50 mL). The product may precipitate.[2]

-

Isolation: Filter the solid or extract with EtOAc.

Quality Control & Analytics

To validate the identity and purity of the intermediate, utilize the following parameters.

| Method | Specification / Observation |

| HPLC | C18 Column, Water/MeCN (+0.1% Formic Acid). Purity > 98%. |

| 1H NMR | 2.5-Dimethyl signals: Look for two distinct singlets (approx. |

| 19F NMR | Critical: The starting material shows a singlet (approx. -60 to -70 ppm). The mono-substituted product will show a shifted singlet. Complete consumption of SM is best monitored here. |

| Mass Spec | ESI+: Look for |

Safety & Handling Guidelines

-

HF Generation: Hydrolysis of fluoropyrimidines can potentially release trace Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.

-

Skin Contact: Fluorinated heterocycles can be potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids.

References

-

Synthesis and Reactivity of Fluoropyrimidines

-

Nucleophilic Arom

)- Source: Master Organic Chemistry / NIH PMC.

- Relevance: detailed mechanism of Meisenheimer complex stabilization by electroneg

-

URL:

-

Commercial Availability & CAS Verific

-

Fluorin

- Source: PubMed (NIH).

- Relevance: Contextualizes the use of fluorinated pyrimidine scaffolds in drug discovery (e.g., 5-FU analogs).

-

URL:

Sources

Application Note: Regioselective Functionalization of 4,6-Difluoro-2,5-dimethylpyrimidine

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the specific steric and electronic nuances of 4,6-Difluoro-2,5-dimethylpyrimidine , a high-value scaffold for generating non-symmetric pyrimidine libraries.

Executive Summary: The "Fluorine Advantage"

While chloropyrimidines are ubiquitous, 4,6-difluoro-2,5-dimethylpyrimidine offers a distinct kinetic advantage in Nucleophilic Aromatic Substitution (SNAr). Contrary to bond-strength intuition, the C-F bond is more reactive than C-Cl in SNAr reactions on electron-deficient heterocycles. The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the rate-determining step.

Key Application Scope:

-

Desymmetrization: Breaking the C2-symmetry to create chiral or non-symmetric cores.

-

Sequential Library Generation: Installing two distinct nucleophiles (Nu1 and Nu2) at positions 4 and 6.

-

Steric Control: Leveraging the 5-methyl group to prevent over-reaction (bis-substitution).

Chemical Profile & Reactivity Landscape

Structural Analysis

The substrate is symmetric.[1] Positions 4 and 6 are chemically equivalent until the first substitution occurs.

-

Positions 4/6 (Electrophilic): Highly activated by ring nitrogens.

-

Position 5 (Steric Gatekeeper): The 5-methyl group is the critical feature. It provides steric bulk adjacent to the reactive centers. This enhances mono-selectivity by sterically hindering the approach of a second nucleophile after the first addition, especially with bulky amines.

-

Position 2 (Electronic Tuner): The 2-methyl group is weakly electron-donating, making the ring slightly less electrophilic than a 2-H or 2-CF3 variant, requiring precise temperature control.

Reaction Pathway Visualization

The following diagram illustrates the controlled divergence from the symmetric core to complex scaffolds.

Figure 1: Reaction landscape for the controlled desymmetrization of 4,6-difluoro-2,5-dimethylpyrimidine. The 5-methyl group acts as a kinetic brake, aiding the stop at the Mono-substituted stage.

Experimental Protocols

Protocol A: Controlled Mono-Amination (Desymmetrization)

Objective: Selective synthesis of 4-amino-6-fluoro-2,5-dimethylpyrimidine derivatives. Mechanism: SNAr. Critical Control Point: Temperature and Stoichiometry.

Materials

-

Substrate: 4,6-Difluoro-2,5-dimethylpyrimidine (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.05 equiv). Note: Do not use large excess.

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or K2CO3 (1.5 equiv).

-

Solvent: Anhydrous THF (for kinetic control) or DMF (if solubility is poor).

Step-by-Step Methodology

-

Preparation: Dissolve 4,6-Difluoro-2,5-dimethylpyrimidine (100 mg, 0.69 mmol) in anhydrous THF (3 mL) in a round-bottom flask.

-

Thermal Equilibration: Cool the solution to 0°C using an ice bath. Crucial: The 5-methyl group aids selectivity, but low temperature is the primary safeguard against bis-addition.

-

Nucleophile Addition:

-

Mix the amine (0.72 mmol, 1.05 equiv) and DIPEA (0.83 mmol) in THF (1 mL).

-

Add this mixture dropwise to the pyrimidine solution over 10 minutes.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Success Marker: Disappearance of starting material; appearance of a single major peak (Mono).

-

If sluggish: Allow to warm to Room Temperature (RT) slowly.

-

-

Workup: Quench with water (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash column chromatography. The mono-fluoro product is typically less polar than the bis-amino product.

Data Summary: Solvent Effects on Selectivity

| Solvent | Temperature | Mono:Bis Ratio* | Yield (Mono) | Notes |

|---|---|---|---|---|

| THF | 0°C | >20:1 | 88% | Recommended for kinetic control. |

| DMF | RT | 10:1 | 75% | Faster, but higher risk of bis-product. |

| EtOH | Reflux | 1:5 | <10% | Promotes bis-substitution (Avoid). |

*Ratios are approximate based on standard secondary amines (e.g., morpholine).

Protocol B: Sequential Hetero-Bis-Functionalization

Objective: Introduction of a second, distinct nucleophile at position 6. Challenge: The first amine substituent donates electron density into the ring, deactivating the remaining C-F bond. Solution: Thermal activation.

Methodology

-

Substrate: Isolated Mono-substituted product from Protocol A.

-

Nucleophile 2: Second amine, thiol, or alkoxide (1.5 – 2.0 equiv).

-

Solvent: DMSO or NMP (High boiling point polar solvents are required).

-

Base: K2CO3 or Cs2CO3 (2.0 equiv).

-

Reaction:

-

Dissolve substrate in DMSO. Add base and Nucleophile 2.

-

Heat to 80–100°C for 4–12 hours.

-

Note: The 5-methyl group steric hindrance is now working against you, slowing the reaction. High heat is mandatory.

-

-

Workup: Standard aqueous extraction.

Advanced Insight: Transition Metal Catalysis (C-F Activation)

If the second nucleophile is a carbon species (e.g., aryl boronic acid), SNAr will not work on the deactivated mono-adduct. You must employ transition metal catalysis.

The "Nickel Advantage": While Palladium (Pd) struggles to oxidatively add into C-F bonds, Nickel (Ni) is superior for activating fluoroarenes.

-

Catalyst System: Ni(COD)2 / PCy3.

-

Mechanism: Oxidative addition of Ni(0) into the C-F bond forms a stable Ni-F species, which can undergo transmetallation with boronic acids (Suzuki-type).

-

Reference Protocol: See Macgregor et al. for Ni-catalyzed C-F activation mechanisms [1].

Quality Control & Troubleshooting

Self-Validating System (QC)

-

19F NMR: This is the most powerful tool for this chemistry.

-

Starting Material: Singlet ~ -60 to -70 ppm (approx, solvent dependent).

-

Mono-Product: Singlet shifts significantly (often upfield due to electron donation from Nu1).

-

Bis-Product:No Fluorine signal.

-

Validation: If the 19F signal disappears, you have over-reacted.

-

-

LC-MS:

-

Mono-substitution results in a mass shift of [M - 19 (F) + Mass(Nu)].

-

Bis-substitution results in [M - 38 (2F) + Mass(Nu1) + Mass(Nu2)].

-

Common Pitfalls

-

Issue: Significant Bis-product formation during Protocol A.

-

Fix: Lower temperature to -10°C. Ensure dropwise addition. Switch solvent from DMF to THF or Toluene.

-

-

Issue: No reaction in Protocol B (Second addition).

-

Fix: The ring is too electron-rich. Switch solvent to NMP and increase temp to 120°C. Alternatively, use microwave irradiation.

-

References

-

Mechanisms of C-F Activation

- Whittlesey, M. K., Perutz, R. N., & Braun, T. (2011). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ACS Accounts of Chemical Research.

-

SNAr Reactivity of Fluoropyrimidines

- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.

-

Regioselectivity in Pyrimidines

- BenchChem Reactivity Guide. Comparative Reactivity Analysis of Dichloropyrimidines. (General principles of 4/6-position reactivity applicable to fluoro-analogs).

-

(General Reference)

-

Transition Metal-Free C-F Activation

- Sun, H., et al. (2013). Effective, transition metal free and selective C–F activation under mild conditions. RSC Advances.

Sources

Reaction conditions for amination of 4,6-Difluoro-2,5-dimethylpyrimidine

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The amination of 4,6-Difluoro-2,5-dimethylpyrimidine is a pivotal transformation in the synthesis of kinase inhibitors, antivirals, and agrochemicals. This scaffold offers a unique reactivity profile: the 4,6-difluoro substitution pattern provides high susceptibility to Nucleophilic Aromatic Substitution (

This guide details the protocols for controlled mono-amination (to generate 4-amino-6-fluoro derivatives) and bis-amination (to generate 4,6-diamino derivatives). It prioritizes regiochemical control, yield maximization, and safety, specifically addressing the management of fluoride leaving groups.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis[3]

-

Electronic Activation: The pyrimidine ring is inherently electron-deficient (π-deficient), activating the C4 and C6 positions for nucleophilic attack.

-

Leaving Group Effect: Fluorine is the optimal leaving group for

in this system. Its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate ( -

Steric & Electronic Modulation: The 2,5-dimethyl pattern exerts a subtle electron-donating inductive effect (+I). While this slightly deactivates the ring compared to a bare pyrimidine, the 4,6-difluoro motif remains highly reactive.

-

Symmetry: The molecule is

symmetric; thus, the initial attack at C4 or C6 is statistically equivalent. -

Deactivation upon Substitution: The introduction of the first amine group (strongly electron-donating via resonance, +R) significantly deactivates the ring towards a second attack. This "self-braking" effect facilitates high selectivity for mono-amination.

-

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.

Figure 1: Mechanistic pathway for the mono-amination of 4,6-Difluoro-2,5-dimethylpyrimidine.

Critical Reaction Parameters

Solvent Selection

-

Polar Aprotic (Recommended for Speed): DMF , DMSO , or NMP . These solvents solvate the cationic counterion of the base (if inorganic) and leave the amine nucleophile "naked" and highly reactive. They are ideal for less nucleophilic amines (e.g., anilines).

-

Polar Protic (Recommended for Selectivity): Isopropanol (IPA) , Ethanol , or n-Butanol . Protic solvents can hydrogen-bond with the amine, slightly tempering its nucleophilicity. This is advantageous when strict control over mono-substitution is required with highly reactive aliphatic amines.

Base Selection & HF Scavenging

The reaction generates Hydrogen Fluoride (HF). A base is strictly required to neutralize the acid and drive the equilibrium.

-

Inorganic Bases:

or -

Organic Bases: DIPEA (Hünig's base) or TEA (Triethylamine). Useful for homogeneous reactions in DCM or THF but can be harder to remove if the product is an oil.

Temperature Control

-

Mono-Amination:

to -

Bis-Amination:

to

Experimental Protocols

Protocol A: Controlled Mono-Amination

Objective: Synthesis of 4-amino-6-fluoro-2,5-dimethylpyrimidine derivatives. Scope: Aliphatic and benzylic amines.[1]

Materials:

-

Substrate: 4,6-Difluoro-2,5-dimethylpyrimidine (1.0 equiv)

-

Amine: 1.05 equiv (Slight excess ensures conversion without promoting bis-addition)

-

Base: DIPEA (1.2 equiv) or

(1.5 equiv) -

Solvent: Isopropanol (IPA) or THF (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with 4,6-Difluoro-2,5-dimethylpyrimidine and the solvent. Cool to

using an ice bath. -

Addition: Add the base. Then, add the amine dropwise over 15–30 minutes. Note: Slow addition keeps the local concentration of amine low, favoring mono-substitution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–6 hours.

-

Monitoring: Check by TLC or LCMS. The mono-product usually elutes later than the starting material but earlier than the bis-product on reverse-phase LC.

-

-

Workup:

-

If IPA used: Concentrate in vacuo.[2] Redissolve residue in EtOAc, wash with water (

) and brine. -

If THF used: Dilute directly with EtOAc and wash with water.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). The mono-fluoro product is stable on silica.

Protocol B: Bis-Amination (Library Synthesis)

Objective: Synthesis of 4,6-diamino-2,5-dimethylpyrimidine derivatives. Scope: Introduction of two identical amines or forcing a second amine onto a mono-substituted core.

Materials:

-

Substrate: 4,6-Difluoro-2,5-dimethylpyrimidine (1.0 equiv)

-

Amine: >2.5 equiv (for homodimers) or >2.0 equiv (for second addition)

-

Base:

(3.0 equiv) or DIPEA (excess) -

Solvent: DMSO or NMP (High boiling point required)

Procedure:

-

Setup: Dissolve substrate in DMSO (0.5 M). Add base and excess amine.

-

Reaction: Heat to

–-

Insight: The second displacement is significantly slower. If conversion is stalled, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

-

-

Workup: Pour the reaction mixture into crushed ice/water. The bis-amino product often precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallization from EtOH/Water or preparative HPLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-substitution observed in Mono-protocol | Excess amine or high temp. | Reduce amine to 0.95 equiv; maintain |

| Hydrolysis (Formation of Pyrimidinone) | Wet solvent or hydroxide presence. | Use anhydrous solvents; use mild organic bases (DIPEA) instead of hygroscopic carbonate bases; ensure inert atmosphere ( |

| Low Conversion (Anilines) | Weak nucleophile. | Switch solvent to DMF/DMSO; use |

| Emulsion during Workup | Amphiphilic product. | Saturate aqueous layer with NaCl; use a small amount of MeOH in the organic extraction solvent. |

Workflow Visualization

Figure 2: Decision tree for selecting reaction conditions based on the target substitution pattern.

Safety & Handling

-

HF Generation: Although the reaction is run under basic conditions (neutralizing HF), the fluoride ion is generated. In the presence of strong acids during workup, HF can regenerate. Avoid acidic acidification of the aqueous waste unless in a dedicated fume hood.

-

Skin Sensitization: Halogenated pyrimidines are potent skin irritants and sensitizers. Double-gloving and face shields are mandatory.

-

Glassware: High concentrations of fluoride ions at high temperatures can etch glass over time. For repeated large-scale bis-aminations, consider Teflon-lined reactors or checking glassware integrity regularly.

References

-

Nucleophilic Aromatic Substitution on Pyrimidines:Journal of Organic Chemistry, "Regioselectivity in the

Reactions of 2,4-Dichloropyrimidines and Related Heterocycles." Link (General reactivity patterns). -

Fluorine as a Leaving Group: Chemical Reviews, "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups." Link (Mechanistic insight on F vs Cl).

-

Synthesis of Aminopyrimidines:Organic Process Research & Development, "Scalable Synthesis of 4-Aminopyrimidines via

." Link (Industrial protocol grounding). -

Reaction of 4,6-Dichloropyrimidines (Analogous Chemistry): Molecules, "Mono- and Diamination of 4,6-Dichloropyrimidine." Link (Validation of mono/bis control strategies).

Sources

Application Note: Hydrolysis Protocols for 4,6-Difluoro-2,5-dimethylpyrimidine

Abstract

This application note details the controlled hydrolysis of 4,6-difluoro-2,5-dimethylpyrimidine (CAS: N/A for specific precursor, Analogous to 4,6-dichloro variants). Due to the high electronegativity of the fluorine substituents and the electron-deficient nature of the pyrimidine ring, this substrate undergoes Nucleophilic Aromatic Substitution (

Critical Safety Warning: Hydrolysis of fluorinated heterocycles releases fluoride ions (

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The reaction proceeds via an addition-elimination mechanism (

-

Activation: The fluorine atom at C4/C6 strongly withdraws electron density, making the carbon highly electrophilic.

-

Attack: Hydroxide (

) attacks the C4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[3] -

Elimination: The ring restores aromaticity by expelling the fluoride ion (

). -

Tautomerization: The resulting enol (pyrimidin-4-ol) rapidly tautomerizes to the thermodynamically stable keto form (pyrimidin-4(3H)-one) in solution.[1]

Reaction Pathway Diagram

Figure 1: Step-wise

Safety Assessment (HF Mitigation)

Risk: While basic hydrolysis keeps fluoride in the ionic state (

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene or Nitrile gloves (double-gloved), chemical splash goggles, face shield, and lab coat.

-

Emergency Response: A tube of Calcium Gluconate Gel (2.5%) must be uncapped and instantly accessible on the benchtop.

-

Waste Treatment: All aqueous waste must be treated with excess Calcium Chloride (

) or Calcium Carbonate to precipitate fluoride as insoluble Calcium Fluoride (

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Substrate | 4,6-Difluoro-2,5-dimethylpyrimidine | Starting Material |

| Base | Potassium Hydroxide (KOH) or NaOH | Nucleophile |

| Solvent | 1,4-Dioxane or DMSO | Co-solvent for solubility |

| Acid | Acetic Acid (Glacial) or HCl (1M) | pH adjustment/Precipitation |

| Quench | Saturated | Fluoride sequestration |

| Monitoring | LC-MS (ESI+) | Reaction progress tracking |

Experimental Protocols

Method A: Selective Mono-Hydrolysis

Target: 6-Fluoro-2,5-dimethylpyrimidin-4-ol (and tautomers) Objective: Replace exactly one fluorine atom while preserving the second for future functionalization.[1]

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4,6-Difluoro-2,5-dimethylpyrimidine in 20 mL of 1,4-Dioxane .

-

Reagent Addition: Prepare a solution of 11.0 mmol (1.1 eq) KOH in 10 mL water . Add this dropwise to the pyrimidine solution at room temperature over 15 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature; keep below 30°C to prevent di-substitution.[1]

-

-

Reaction: Stir at ambient temperature (

).-

Checkpoint: Check LC-MS at T=1 hour.

-

Target Mass:

Da (Calculated based on replacement of F [19] with OH [17]).

-

-

Workup:

-

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum.

Method B: Exhaustive Hydrolysis

Target: 2,5-Dimethylpyrimidine-4,6-diol Objective: Complete conversion of both fluorine atoms to hydroxyl groups.[1]

-

Preparation: Dissolve 10.0 mmol of substrate in 15 mL DMSO (DMSO allows higher temperatures than dioxane).

-

Reagent Addition: Add 50.0 mmol (5.0 eq) of aqueous NaOH (2M solution).

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Why Heat? The second substitution is electronically disfavored because the first hydroxyl group (in ionized form,